

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)butyramide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(5-Amino-2methoxyphenyl)butanamide

Cat. No.:

B1356454

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Prepared for: Researchers, scientists, and drug development professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butyramide is a chemical compound with limited publicly available data. This guide provides a summary of its known synonyms, chemical identifiers, and basic properties. However, a comprehensive technical analysis, including experimental protocols, quantitative biological data, and detailed signaling pathways, cannot be compiled at this time due to a lack of published research in the public domain. This document outlines the available information and highlights the current knowledge gaps regarding this compound.

Chemical Identity and Synonyms

N-(5-Amino-2-methoxyphenyl)butyramide is an organic compound with the molecular formula $C_{11}H_{16}N_2O_2$. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.



Identifier Type	Identifier	Citation
IUPAC Name	N-(5-amino-2- methoxyphenyl)butanamide	[1]
CAS Registry Number	946710-33-4	[1]
PubChem CID	17607952	[1]
Synonym	N-(5-AMINO-2- METHOXYPHENYL)BUTANA MIDE	[1]
Synonym	AKOS000102265	[1]
Synonym	SB77748	[1]

Physicochemical Properties

Basic physicochemical properties are algorithmically predicted and available through public databases. These properties are essential for understanding the compound's behavior in various experimental settings.



Property	Value	Source
Molecular Weight	208.26 g/mol	PubChem
Molecular Formula	C11H16N2O2	PubChem
XLogP3-AA	1.6	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	208.121177757 g/mol	PubChem
Monoisotopic Mass	208.121177757 g/mol	PubChem
Topological Polar Surface Area	55.4 Ų	PubChem
Heavy Atom Count	15	PubChem
Complexity	209	PubChem

Synthesis and Experimental Protocols

A thorough search of scientific literature and patent databases did not yield any specific, detailed, or reproducible experimental protocols for the synthesis of N-(5-Amino-2-methoxyphenyl)butyramide. While general methods for the amidation of anilines are well-established in organic chemistry, the specific reaction conditions, purification methods, and analytical characterization for this particular compound are not described in publicly accessible documents.

Logical Workflow for Potential Synthesis:



Reaction Reaction Amidation Reaction (Base catalyst, appropriate solvent) Work-up & Purification Aqueous Work-up Chromatography Final Froduct N-(5-Amino-2-methoxyphenyl)butyramide

General Amidation Synthesis Workflow

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Caption: A generalized workflow for the potential synthesis of N-(5-Amino-2-methoxyphenyl)butyramide.

Biological Activity and Mechanism of Action

There is no available information in peer-reviewed journals, conference proceedings, or public databases regarding the biological activity or mechanism of action of N-(5-Amino-2-methoxyphenyl)butyramide. While the chemical scaffold may suggest potential interactions with biological targets, any such activity is purely speculative without experimental data. No



screening results, bioassay data, or pharmacological studies have been published for this compound.

Signaling Pathways and Logical Relationships

Due to the absence of data on the biological activity and mechanism of action, it is not possible to construct any diagrams of signaling pathways or established logical relationships involving N-(5-Amino-2-methoxyphenyl)butyramide.

Conclusion and Future Directions

N-(5-Amino-2-methoxyphenyl)butyramide is a known chemical entity, as evidenced by its presence in chemical supplier catalogs and public databases. However, its scientific utility, biological function, and synthetic details remain uncharacterized in the public domain. This suggests that the compound may be a proprietary intermediate in a larger synthetic scheme or a candidate compound that has not yet been the subject of published research.

For researchers interested in this molecule, the following steps would be necessary to build a comprehensive technical understanding:

- De novo synthesis and characterization: Develop and publish a detailed synthetic protocol with full analytical characterization (NMR, MS, IR, etc.).
- In vitro screening: Conduct a broad panel of in vitro assays to identify any potential biological activity (e.g., enzyme inhibition, receptor binding, antimicrobial effects).
- Mechanism of action studies: If activity is identified, further experiments would be needed to elucidate the specific molecular targets and signaling pathways involved.
- In vivo studies: Depending on the in vitro profile, subsequent studies in animal models could be warranted to assess efficacy and safety.

Until such data becomes publicly available, a detailed technical guide beyond the basic identifiers and predicted properties presented here cannot be formulated.



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References

- 1. 16539-51-8|N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]
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